molecular formula C7H12INO B7922175 1-(4-Iodo-piperidin-1-yl)-ethanone

1-(4-Iodo-piperidin-1-yl)-ethanone

Cat. No.: B7922175
M. Wt: 253.08 g/mol
InChI Key: SLCZXXFSGZAPSY-UHFFFAOYSA-N
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Description

1-(4-Iodo-piperidin-1-yl)-ethanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of an iodine atom attached to the piperidine ring and an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Iodo-piperidin-1-yl)-ethanone can be synthesized through several synthetic routes. One common method involves the iodination of piperidine derivatives. The reaction typically involves the following steps:

    Starting Material: Piperidine is used as the starting material.

    Iodination: The piperidine is reacted with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the desired position on the piperidine ring.

    Acylation: The iodinated piperidine is then subjected to acylation using ethanoyl chloride (acetyl chloride) in the presence of a base, such as pyridine or triethylamine, to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodo-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding piperidine derivative without the ethanone group.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted piperidine derivatives.

    Reduction: Formation of piperidine without the ethanone group.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-(4-Iodo-piperidin-1-yl)-ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Iodo-piperidin-1-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The iodine atom and ethanone group can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-piperidin-1-yl)-ethanone: Similar structure with a bromine atom instead of iodine.

    1-(4-Chloro-piperidin-1-yl)-ethanone: Similar structure with a chlorine atom instead of iodine.

    1-(4-Fluoro-piperidin-1-yl)-ethanone: Similar structure with a fluorine atom instead of iodine.

Uniqueness

1-(4-Iodo-piperidin-1-yl)-ethanone is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine can influence its interactions and applications in various fields.

Properties

IUPAC Name

1-(4-iodopiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12INO/c1-6(10)9-4-2-7(8)3-5-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCZXXFSGZAPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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